molecular formula C9H20Cl2N2 B1407351 2-Propyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride CAS No. 1982950-35-5

2-Propyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride

Cat. No.: B1407351
CAS No.: 1982950-35-5
M. Wt: 227.17 g/mol
InChI Key: VOHZKSPVXREUDI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 2-Propyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride is 1S/C9H18N2.2ClH/c1-2-3-11-6-8-4-10-5-9(8)7-11;;/h8-10H,2-7H2,1H3;2*1H . This code provides a specific representation of the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a colorless liquid .

Scientific Research Applications

Photoluminescent Materials for Electronic Applications

A series of π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units have been synthesized, demonstrating strong photoluminescence and high photochemical stability. These materials, with good solubility and processability into thin films, are suitable for electronic applications due to their photophysical properties (Beyerlein & Tieke, 2000).

Advanced Optical Materials

Polymers containing the tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit exhibit strong fluorescence with high quantum yields and significant Stokes shifts, making them potential candidates for optical materials. These properties, including solubility in common organic solvents and differential optical characteristics based on structural modifications, highlight their versatility for advanced optical applications (Zhang & Tieke, 2008).

Organic Electronics and Dye-Sensitized Solar Cells

Improved synthetic methods for pyrrolo-[3,2-b]pyrroles, which exhibit interesting optoelectronic properties, have been developed. These compounds, with excellent yields and promising properties for optoelectronic applications, indicate the potential of pyrrolo[3,4-c]pyrrole derivatives in organic electronic devices and dye-sensitized solar cells. The versatility in synthesis and adjustable optoelectronic properties make these derivatives suitable for industrial application in organic electronics (Martins et al., 2018).

Safety and Hazards

For safety information and potential hazards associated with 2-Propyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

5-propyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c1-2-3-11-6-8-4-10-5-9(8)7-11;;/h8-10H,2-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHZKSPVXREUDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC2CNCC2C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Propyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride
Reactant of Route 2
2-Propyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride
Reactant of Route 3
2-Propyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride
Reactant of Route 4
2-Propyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride
Reactant of Route 5
2-Propyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride
Reactant of Route 6
2-Propyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride

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